2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their significant biological and pharmaceutical properties, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE, the process may include the reaction of phthalic anhydride with 2-methylphenylamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield and efficient synthetic routes. These methods may involve the use of catalysts and optimized reaction conditions to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE include other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simple isoindole-1,3-dione derivative with various applications in organic synthesis.
N-Substituted Isoindole-1,3-Diones: These compounds have different substituents on the nitrogen atom, leading to diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2,5-6,9,12-13,17H,3-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWAVOYSZOUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C3CCCCC3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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